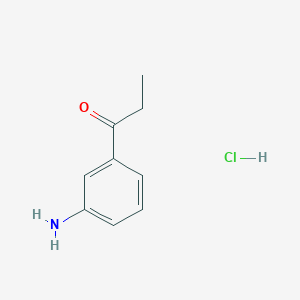
3'-Aminopropiophenone hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Aminopropiophenone hydrochloride is a chemical compound with the molecular formula C9H11NO·HClThis compound is a crystalline powder that is typically yellow in color . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3’-Aminopropiophenone hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of hydrochloric acid and ethanol. The mixture is refluxed on a steam bath for a couple of hours, followed by filtration and crystallization to obtain the product . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
3’-Aminopropiophenone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’-Aminopropiophenone hydrochloride is utilized in a wide range of scientific research fields. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological effects and interactions with biological systems. The compound is also used in forensic science for the detection of certain narcotic substances .
Mechanism of Action
The mechanism of action of 3’-Aminopropiophenone hydrochloride involves its interaction with various molecular targets and pathways. It has been found to stimulate the release of dopamine and inhibit the reuptake of epinephrine, norepinephrine, and serotonin in the central nervous system. This leads to its stimulant effects, similar to other compounds in the cathinone family .
Comparison with Similar Compounds
3’-Aminopropiophenone hydrochloride is similar to other compounds in the cathinone family, such as cathinone and methcathinone. These compounds share a similar chemical structure and exhibit comparable stimulant effects.
Biological Activity
3'-Aminopropiophenone hydrochloride (PAPP) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article delves into its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
3'-Aminopropiophenone HCl has the chemical formula C9H12ClN and is classified as a synthetic cathinone. Its structure allows for specific interactions within biological systems, primarily through its amino group positioned at the 3' carbon of the phenyl ring.
The primary biological activity of 3'-Aminopropiophenone involves the induction of methemoglobinemia , a condition where hemoglobin is oxidized to methemoglobin, reducing its oxygen-carrying capacity. This process occurs through the following pathways:
- Oxidation of Hemoglobin : The compound is metabolized to para-hydroxylaminopropiophenone (PHAPP), which facilitates the oxidation of hemoglobin to methemoglobin.
- Resulting Cellular Effects : High levels of methemoglobin can lead to cellular hypoxia, which can be fatal if not managed appropriately. Recovery from methemoglobinemia can occur naturally or be accelerated using agents like methylene blue .
Pharmacokinetics
The pharmacokinetics of 3'-Aminopropiophenone indicate rapid excretion, predominantly via urine. Studies have shown that it has varying degrees of acute toxicity across different species, with an LD50 ranging from 30-50 mg/kg in dogs to 177-221 mg/kg in rats .
Biological Activity Overview
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of certain enzymes involved in metabolic processes. |
| Receptor Binding | Interaction with nicotinic acetylcholine receptors, influencing muscle relaxation. |
| Toxicity | Induces methemoglobinemia, leading to hypoxia and potential lethality. |
Case Studies and Research Findings
- Toxicological Studies : In a series of studies involving rats and monkeys, administration of PAPP resulted in dose-dependent increases in methemoglobin levels. Clinical signs included cyanosis and loss of muscle tone post-treatment .
- Therapeutic Potential : Certain derivatives of 3'-Aminopropiophenone have been investigated for their muscle relaxant properties. For instance, compounds like HSR-733 and HSR-770 showed significant muscle relaxant activity comparable to established medications like eperisone.
- Environmental Impact : As a pesticide, PAPP's mechanism as an antidote against cyanides has been explored, highlighting its dual role in both therapeutic and toxicological contexts .
Comparative Analysis with Similar Compounds
The biological activity of 3'-Aminopropiophenone can be contrasted with that of structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4'-Aminopropiophenone | Para position amino group | Similar enzyme inhibition but different toxicity profile. |
| 3'-Chloropropiophenone | Chlorine instead of amino | Less interaction with hemoglobin; no methemoglobinemia. |
| 2'-Aminopropiophenone | Ortho position amino group | Different pharmacological effects due to positional isomerism. |
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(3-aminophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6H,2,10H2,1H3;1H |
InChI Key |
NBCXSPHXXGJQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















